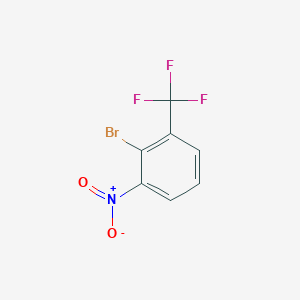

2-Bromo-1-nitro-3-(trifluoromethyl)benzene

Vue d'ensemble

Description

The compound 2-Bromo-1-nitro-3-(trifluoromethyl)benzene is a brominated nitrobenzene derivative with a trifluoromethyl group. It is a versatile molecule that can be used as a starting material for various chemical reactions and syntheses due to the presence of reactive functional groups such as bromo and nitro groups.

Synthesis Analysis

The synthesis of related brominated and nitro-substituted benzene derivatives has been explored in several studies. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, showcasing the potential for halogenation reactions involving bromine and benzene derivatives . Additionally, the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) involved lithiation followed by reaction with 2-methyl-2-nitrosopropane and oxidation, indicating a method for introducing nitro groups .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives has been studied using X-ray crystallography. For example, the crystal structures of various bromo- and bromomethyl-substituted benzenes have been determined, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which could be relevant to understanding the packing and stability of 2-Bromo-1-nitro-3-(trifluoromethyl)benzene .

Chemical Reactions Analysis

The reactivity of bromo- and nitro-substituted benzene compounds with nucleophiles has been investigated. For instance, 1-bromo-1-nitro-3,3,3-trichloropropene reacted with alcohols and amines to yield alkoxylation and amination products . Similarly, 2-bromo-2-nitropropane-1,3-diol decomposed in aqueous base to release NO2– and Br– ions, suggesting that the bromo and nitro groups in 2-Bromo-1-nitro-3-(trifluoromethyl)benzene could undergo nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and nitro-substituted benzene derivatives can be inferred from related compounds. For example, the synthesis and structural characterization of 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene ligands indicated that these compounds are white solids, air-stable at room temperature, and their behavior as complexing agents was studied for nickel determination . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene were also investigated, showing significant fluorescence intensity in the solid state, which suggests that 2-Bromo-1-nitro-3-(trifluoromethyl)benzene may also exhibit interesting optical properties .

Applications De Recherche Scientifique

Application in Agrochemical and Pharmaceutical Industries

- Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application or Experimental Procedures: The synthesis and applications of TFMP and its derivatives involve various chemical reactions. For example, Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Use as a Synthetic Intermediate

- Summary of the Application: A derivative of trifluorotoluene, which is structurally similar to the compound you’re asking about, is used as a synthetic intermediate in the production of the herbicide fluometuron .

- Methods of Application or Experimental Procedures: The derivative, 3-aminobenzotrifluoride, is synthesized via nitration followed by reduction to meta-H2NC6H4CF3. This aniline is then converted to the urea .

- Results or Outcomes: The resulting compound, fluometuron, is a widely used herbicide .

Electrophilic Aromatic Substitution of Substituted Benzenes

- Summary of the Application: Substituted benzenes, such as “2-Bromo-1-nitro-3-(trifluoromethyl)benzene”, can undergo electrophilic aromatic substitution, resulting in a variety of possible constitutional isomers .

- Methods of Application or Experimental Procedures: The specific reaction conditions must be adjusted to fit the reactivity of the reactant .

- Results or Outcomes: The product distribution in these substitution reactions varies depending on the nature of the substituent .

Propriétés

IUPAC Name |

2-bromo-1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-6-4(7(9,10)11)2-1-3-5(6)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGZVTANWJKOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618420 | |

| Record name | 2-Bromo-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-nitro-3-(trifluoromethyl)benzene | |

CAS RN |

24034-22-8 | |

| Record name | 2-Bromo-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)